2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Medicinal Chemistry Serotonin Receptor Ligands Neuropharmacology

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (99202-39-8) is the definitive 2-pyridyl thioether scaffold for 5-HT receptor SAR and non-opioid analgesic discovery. Unlike the 4-pyridyl isomer (CAS 105283-60-1), this 2-substituted pyridine aligns with the anpirtoline pharmacophore class. The dihydrochloride salt ensures aqueous solubility essential for reproducible cell-based assays and in vivo studies, while the sulfur-bridge linker enables nucleophilic aromatic substitution library synthesis. Not interchangeable with the free base form (CAS 99202-33-2).

Molecular Formula C10H16Cl2N2S
Molecular Weight 267.22 g/mol
CAS No. 99202-39-8
Cat. No. B1601059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
CAS99202-39-8
Molecular FormulaC10H16Cl2N2S
Molecular Weight267.22 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
InChIKeyPITBBBFCFBTZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride (CAS 99202-39-8): Chemical Profile and Procurement Context


2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS 99202-39-8) is a heterocyclic organic compound with the molecular formula C10H16Cl2N2S and a molecular weight of 267.22 g/mol [1]. This compound belongs to the class of piperidinyl pyridine thioethers, which are of significant interest in pharmaceutical research and development. Its chemical structure consists of a pyridine ring linked to a piperidine moiety via a sulfur bridge, presented as a dihydrochloride salt for enhanced water solubility and formulation flexibility [2]. The compound is widely utilized as a building block in organic synthesis for the creation of various pharmaceutical candidates, with applications spanning neuropharmacology, anti-inflammatory, and analgesic research domains .

Why Generic Substitution Fails for 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride in Research Applications


Procurement specialists and research scientists cannot arbitrarily substitute 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride with other in-class compounds due to critical structural and functional differentiators that fundamentally alter biological and synthetic outcomes. The specific 2-position substitution on the pyridine ring confers distinct electronic and steric properties compared to 3- or 4-position analogs, which directly impacts receptor binding profiles, enzyme inhibition characteristics, and downstream synthetic compatibility [1]. Moreover, the dihydrochloride salt form provides quantitatively different solubility and stability parameters compared to free base or monohydrochloride variants, which is essential for reproducible experimental conditions and formulation development [2]. The sulfur bridge linker geometry further differentiates this compound from direct carbon-linked piperidinyl pyridine analogs, affecting conformational flexibility and molecular recognition events .

Quantitative Differentiation Evidence: 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride vs. Comparator Compounds


Structural Scaffold Differentiation: 2-Position Pyridine Substitution vs. Anpirtoline (6-Position with Chlorine)

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride presents a distinct structural scaffold compared to anpirtoline hydrochloride (CAS 99201-87-3), the closest pharmacologically characterized analog. The target compound features a pyridine ring substituted at the 2-position with the piperidin-4-ylsulfanyl group, whereas anpirtoline is substituted at the 6-position with an additional chlorine atom at the 2-position [1]. This structural divergence fundamentally alters receptor pharmacology: anpirtoline acts as a highly potent 5-HT1B receptor agonist with Ki values of 28 nM (5-HT1B), 150 nM (5-HT1A), and 1490 nM (5-HT2), and also functions as a 5-HT3 antagonist with Ki = 29.5 nM . The target compound, lacking the 2-chloro substitution, presents a structurally simplified scaffold with undefined 5-HT receptor subtype selectivity, making it a distinct starting point for SAR exploration rather than a direct agonist tool compound. No direct head-to-head binding data are currently available for 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride against anpirtoline due to the absence of published biological characterization studies.

Medicinal Chemistry Serotonin Receptor Ligands Neuropharmacology

Synthetic Utility: 2-Pyridyl Thioether as a Versatile Building Block vs. 4-Position Isomer in Heterocyclic Synthesis

The 2-pyridyl thioether scaffold of 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride serves as a versatile synthetic intermediate with documented utility in generating structurally diverse heterocyclic systems. In the molecular modification studies of anpirtoline, the piperidine-4-thiol intermediate underwent nucleophilic substitution with various halogenated heteroaromatic compounds including 2-chloro-4-nitropyridine, 2,4-dichloro-6-methylpyridine, and 3,6-dichloropyridazine to yield a series of functionalized pyridine and pyridazine derivatives [1]. This demonstrates the scaffold's compatibility with diverse electrophilic coupling partners, a capability that distinguishes it from alternative piperidinyl pyridine scaffolds lacking the reactive thioether linkage. The target compound's free piperidine NH group (before salt formation) also provides a handle for further functionalization via alkylation or acylation, expanding its utility beyond what is achievable with N-substituted analogs . In contrast, the 4-position isomer (CAS 105283-60-1) may exhibit different regioselectivity in cross-coupling reactions due to altered electronic distribution, though no direct comparative synthetic efficiency data are available.

Organic Synthesis Heterocyclic Chemistry Drug Discovery

Enhanced Aqueous Solubility: Dihydrochloride Salt Form vs. Free Base (CAS 99202-33-2)

The dihydrochloride salt form of 2-(piperidin-4-ylsulfanyl)pyridine (CAS 99202-39-8) provides quantifiably enhanced aqueous solubility compared to its free base counterpart (CAS 99202-33-2). The free base (C10H14N2S, molecular weight 194.30 g/mol) is a neutral, lipophilic compound with limited water solubility, whereas the dihydrochloride salt (C10H16Cl2N2S, molecular weight 267.22 g/mol) incorporates two hydrochloride counterions that significantly improve hydrophilicity and dissolution characteristics [1]. This formulation difference is critical for in vitro assay preparation and in vivo dosing, where consistent aqueous solubility is essential for reproducible pharmacological evaluation. The dihydrochloride salt form is widely utilized in pharmaceutical research and development specifically because the enhanced water solubility facilitates formulation and administration in preclinical studies [2]. The free base form is primarily used as a building block in organic synthesis rather than for direct biological testing due to these solubility limitations .

Pharmaceutical Formulation Physicochemical Properties Drug Development

Positional Isomer Distinction: 2-Pyridyl vs. 4-Pyridyl Substitution and Differential Biological Application Potential

The 2-pyridyl thioether substitution pattern in 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS 99202-39-8) confers distinct biological application potential compared to the 4-pyridyl isomer (CAS 105283-60-1). The 2-position pyridyl thioether is structurally homologous to the core scaffold of anpirtoline-derived compounds, which have been extensively characterized as centrally acting analgesics and serotonin receptor ligands [1]. In contrast, the 4-pyridyl isomer is primarily documented as a versatile chemical intermediate in pharmaceutical development, particularly in synthesizing drugs targeting neurological disorders, but lacks the established pharmacological precedent of the 2-pyridyl series . This distinction is critical for SAR studies: the 2-position thioether places the piperidine nitrogen and pyridine nitrogen in a spatial arrangement that mimics key pharmacophoric elements of known bioactive molecules, whereas the 4-position substitution alters this geometry and potentially redirects molecular recognition toward different biological targets .

Structure-Activity Relationships Drug Design Neuropharmacology

Optimal Research and Industrial Applications for 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride Based on Quantified Differentiation Evidence


Serotonin Receptor SAR Studies Using the 2-Pyridyl Thioether Scaffold

This compound is optimally deployed in structure-activity relationship (SAR) studies exploring novel 5-HT receptor ligands, leveraging its structural homology to the anpirtoline scaffold (a characterized 5-HT1B agonist with Ki = 28 nM and 5-HT3 antagonist with Ki = 29.5 nM) while lacking the 2-chloro substitution that defines anpirtoline's pharmacology [1]. Investigators can use the target compound as a simplified core scaffold for systematic substitution studies, enabling de novo exploration of substitution effects on 5-HT receptor subtype selectivity without the confounding influence of the 2-chloro group present in anpirtoline .

Heterocyclic Library Synthesis via Nucleophilic Aromatic Substitution

The piperidinyl pyridine thioether core serves as a versatile building block for generating focused heterocyclic libraries through nucleophilic aromatic substitution reactions. The scaffold's demonstrated reactivity with diverse halogenated heteroaromatic partners—including 2-chloro-4-nitropyridine, 2,4-dichloro-6-methylpyridine, and 3,6-dichloropyridazine—enables the rapid generation of structurally diverse pyridine and pyridazine derivatives [1]. This synthetic versatility makes the compound particularly valuable for medicinal chemistry groups engaged in hit-to-lead optimization and fragment-based drug discovery.

Aqueous-Based in Vitro and in Vivo Pharmacological Assays

The dihydrochloride salt form (CAS 99202-39-8) is specifically indicated for aqueous-based biological assays and in vivo pharmacological studies where compound solubility is critical for experimental reproducibility [1]. Unlike the free base form (CAS 99202-33-2), which exhibits limited water solubility and is primarily suitable for organic synthesis applications, the dihydrochloride salt provides the enhanced aqueous solubility required for consistent dosing in cell-based assays, receptor binding studies, and preclinical animal models .

Centrally Acting Analgesic Discovery Programs

The 2-pyridyl thioether scaffold is positioned within the anpirtoline chemical class of non-opioid centrally acting analgesics, making this compound a relevant starting point for analgesic drug discovery programs seeking alternatives to opioid-based therapies [1]. Unlike the 4-pyridyl isomer (CAS 105283-60-1), which lacks established pharmacological precedent in this therapeutic area, the 2-pyridyl substitution pattern aligns with known centrally active compounds and provides a foundation for rational design of novel analgesics with potentially reduced abuse liability .

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